7,7,15,15-Tetraoctyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene
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Overview
Description
7,7,15,15-Tetraoctyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its large fused-ring structure and the presence of octyl groups, which contribute to its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,15,15-Tetraoctyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed coupling reactions, such as Suzuki–Sonogashira coupling and carbon–sulfur bond formation reactions . These reactions are carried out under controlled conditions to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7,7,15,15-Tetraoctyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
7,7,15,15-Tetraoctyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological interactions and pathways.
Industry: It is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism by which 7,7,15,15-Tetraoctyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene exerts its effects involves interactions with molecular targets and pathways. The compound’s large fused-ring structure allows it to interact with various biological molecules, potentially influencing cellular processes and signaling pathways. Further research is needed to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
Benzo[1,2-b4,5-b’]dithiophenes: These compounds share a similar fused-ring structure and are used in similar applications, such as organic electronics and photovoltaics.
Dithieno[3,2-b]benzo[1,2-b;4,5-b’]dithiophene-based copolymers: These analogues have larger coplanar cores and extended conjugation lengths, making them promising building blocks for polymer photovoltaic donor materials.
Uniqueness
7,7,15,15-Tetraoctyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene stands out due to its specific structural features, such as the presence of octyl groups, which enhance its solubility and stability.
Properties
Molecular Formula |
C60H82 |
---|---|
Molecular Weight |
803.3 g/mol |
IUPAC Name |
14,14,28,28-tetraoctylheptacyclo[15.11.0.03,15.04,13.05,10.018,27.019,24]octacosa-1(17),2,4(13),5,7,9,11,15,18(27),19,21,23,25-tridecaene |
InChI |
InChI=1S/C60H82/c1-5-9-13-17-21-29-41-59(42-30-22-18-14-10-6-2)53-39-37-47-33-25-27-35-49(47)57(53)51-46-56-52(45-55(51)59)58-50-36-28-26-34-48(50)38-40-54(58)60(56,43-31-23-19-15-11-7-3)44-32-24-20-16-12-8-4/h25-28,33-40,45-46H,5-24,29-32,41-44H2,1-4H3 |
InChI Key |
FJEMLHUOFINFFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=C(C3=CC=CC=C3C=C2)C4=CC5=C(C=C41)C6=C(C5(CCCCCCCC)CCCCCCCC)C=CC7=CC=CC=C76)CCCCCCCC |
Origin of Product |
United States |
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